molecular formula C7H16O2 B156353 5-Methylhexane-1,5-diol CAS No. 1462-11-9

5-Methylhexane-1,5-diol

Cat. No. B156353
Key on ui cas rn: 1462-11-9
M. Wt: 132.2 g/mol
InChI Key: LNFDWQCEHXSMLT-UHFFFAOYSA-N
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Patent
US05153327

Procedure details

To 67 mL of a 3.0M solution of methylmagnesium bromide (201 mmol in ether) stirring at 0° C. under argon, was added dropwise a solution of valerolactone (5.0 g, 50 mmol) in 25 mL dry THF. A white precipitate was formed. After 30 minutes the reaction mixture was warmed up to room temperature. After 4.5 hours, the reaction was quenched with 12 mL of water and concentrated on a rotoevaporator. The residue was stirred with 50 mL EtOAc and 20 mL saturated aqueous NH4Cl. The 2 layers were separated. The aqueous layer was extracted twice more with EtOAc (50 mL each). The organic layers were combined and washed with brine, dried over MgSO4, and concentrated on a rotoevaporator to obtain 5.57 g (84%) of the title product. Rf is 0.35 in EtOAc; UV, Ce(SO4)2.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.C1(=O)[O:9][CH2:8][CH2:7]CC1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[CH3:1][C:8]([OH:9])([CH3:7])[CH2:15][CH2:11][CH2:12][CH2:13][OH:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
201 mmol
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCO1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue was stirred with 50 mL EtOAc and 20 mL saturated aqueous NH4Cl
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 12 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotoevaporator
CUSTOM
Type
CUSTOM
Details
The 2 layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice more with EtOAc (50 mL each)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotoevaporator

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC(CCCCO)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.57 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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